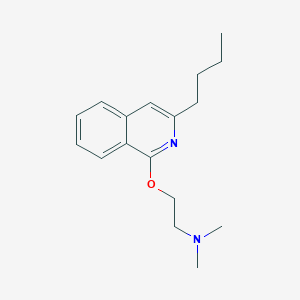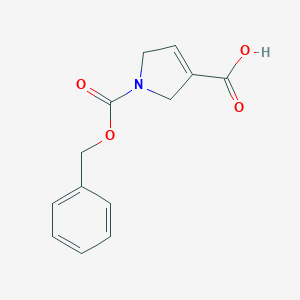
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid, also known as PMPDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMPDPC belongs to the class of pyrrole-containing amino acids and has a unique chemical structure that makes it an interesting molecule for scientific research.
作用機序
The exact mechanism of action of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. This compound has also been found to inhibit the activity of certain proteins that are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have a neuroprotective effect, protecting neurons from damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its relatively simple synthesis method, which makes it a readily available compound for scientific research. This compound has also been found to have low toxicity, which makes it a potentially safe drug candidate. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid. One direction is to further investigate its potential use as a drug candidate for the treatment of inflammatory diseases, cancer, and neurological disorders. Another direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, research could focus on developing new synthesis methods for this compound to improve its solubility and availability for scientific research.
合成法
The synthesis of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid involves a multi-step process that starts with the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with diethyl oxalate to form 1-phenyl-3-methyl-5-pyrazolone-4-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl chloroformate to form this compound.
科学的研究の応用
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
146309-25-3 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
1-phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
InChIキー |
ALCUOCVRJFRQHW-UHFFFAOYSA-N |
SMILES |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
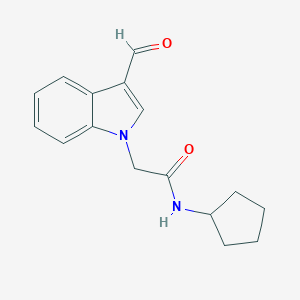
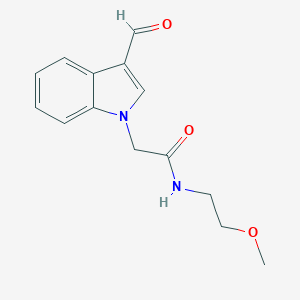
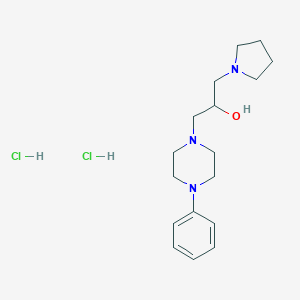
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)

![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
